2-[4-(Trifluoromethyl)benzoyl]aniline
Description
2-[4-(Trifluoromethyl)benzoyl]aniline is a fluorinated aromatic compound characterized by an aniline moiety substituted with a benzoyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzoyl ring. This structure combines electron-withdrawing groups (benzoyl and -CF₃) with the nucleophilic aniline group, making it a versatile intermediate in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl group introduces steric and electronic effects that influence reactivity .
Properties
CAS No. |
790-10-3 |
|---|---|
Molecular Formula |
C14H10F3NO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(2-aminophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)10-7-5-9(6-8-10)13(19)11-3-1-2-4-12(11)18/h1-8H,18H2 |
InChI Key |
WJDPHVJEFVAKMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally related to 2-[4-(Trifluoromethyl)benzoyl]aniline. Key differences in substituent placement, electronic properties, and biological relevance are highlighted.
Positional Isomers of Trifluoromethyl-Substituted Anilines
- 4-(Trifluoromethyl)aniline : A simpler analog lacking the benzoyl group. The -CF₃ group at the para position increases acidity (pKa ~ 3.5) compared to unsubstituted aniline (pKa ~ 4.6) due to strong electron withdrawal. This compound is widely used in agrochemicals and pharmaceuticals .
- 2-(Trifluoromethyl)aniline : The -CF₃ group at the ortho position introduces steric hindrance, reducing reactivity in electrophilic substitution reactions. Its melting point (6–8°C) is significantly lower than that of the 4-isomer (44–46°C), reflecting differences in crystallinity .
- 3-(Trifluoromethyl)aniline : The meta-substituted isomer shows intermediate electronic effects, with applications in dye synthesis and polymer chemistry .
Benzamide and Benzoyl Derivatives
- N-[3-(Trifluoromethyl)phenyl]benzamide derivatives: Compounds such as 4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (18) (melting point: 169–171°C) feature a benzamide core with trifluoromethyl and nitro groups. These modifications enhance binding to biological targets, as seen in kinase inhibition studies .
- Its higher melting point (150–152°C) suggests strong intermolecular interactions .
Fluorinated Aryl-Urea and Sulfonylurea Derivatives
- 4-Tolyl sulfonylurea derivatives : Compounds like 7–11 and 13–17 (synthesized from 4-(trifluoromethyl)aniline) exhibit potent herbicidal and antifungal activity. The sulfonylurea moiety enhances stability under acidic conditions compared to benzoyl-aniline systems .
- 2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline : The tert-butyl and nitro groups introduce steric bulk and electron deficiency, reducing solubility in polar solvents. This compound is used in materials science for its thermal stability .
Complex Fluorinated Anilines
- 2-Fluoro-5-(trifluoromethyl)aniline: The addition of a fluorine atom adjacent to the amino group increases electronegativity, lowering the pKa (predicted ~2.8) and improving bioavailability. Applications include protease inhibitor synthesis .
- 4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline : The perfluorinated side chain drastically elevates hydrophobicity (logP > 4), making it suitable for lipid-based drug formulations .
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